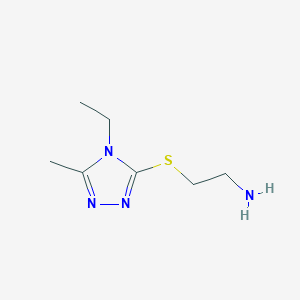

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the triazole ring, along with a thioether linkage to an ethanamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl and methyl groups.

Thioether Formation: The triazole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.

Ethanamine Attachment: Finally, the thioether intermediate is reacted with an ethanamine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrotriazole derivatives

Substitution: Various substituted ethanamine derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antifungal Activity : Compounds containing triazole moieties have been extensively studied for their antifungal properties. The presence of the thioether group in this compound enhances its interaction with fungal enzymes, making it effective against various fungal pathogens. Studies suggest that triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

- Anticancer Potential : Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Properties : The antioxidant activity of triazole compounds has been documented in several studies. This property is crucial for protecting cells from oxidative stress and may contribute to their therapeutic effects in cancer and other diseases.

Agricultural Applications

- Fungicides : Due to their antifungal properties, triazole compounds are commonly used as fungicides in agriculture. They help manage fungal diseases in crops, thereby improving yield and quality.

- Herbicides : Some derivatives of triazoles have been explored for their herbicidal properties. They can inhibit specific enzymes involved in plant metabolism, leading to effective weed control.

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antifungal activity against Candida albicans. Among these, this compound demonstrated superior efficacy with an IC50 value significantly lower than that of standard antifungal agents .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of triazole derivatives against breast cancer cell lines (MDA-MB-231). The study revealed that compounds similar to this compound induced apoptosis at nanomolar concentrations . These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Summary Table of Applications

| Application Type | Specific Use | Mechanism/Notes |

|---|---|---|

| Antifungal | Treatment of fungal infections | Inhibits ergosterol synthesis |

| Anticancer | Inhibition of tumor growth | Induces apoptosis |

| Antioxidant | Protects cells from oxidative stress | Scavenges free radicals |

| Agricultural Fungicide | Control of fungal diseases in crops | Enhances crop yield |

| Herbicide | Weed management | Inhibits metabolic enzymes |

Wirkmechanismus

The mechanism of action of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, modulating their activity. The thioether linkage and ethanamine moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-4H-1,2,4-triazole-3-thiol

- 1,2,4-Triazole derivatives with various alkyl and aryl substitutions

Uniqueness

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is unique due to its specific substitution pattern on the triazole ring and the presence of a thioether linkage to an ethanamine moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.

Biologische Aktivität

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, also known as 2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethylamine dihydrobromide, is a compound with significant potential in pharmacology due to its structural attributes derived from the 1,2,4-triazole framework. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C7H16Br2N4S

- Molecular Weight : 348.10 g/mol

- CAS Number : 1158514-94-3

Biological Activity Overview

The biological activity of triazole derivatives is well-documented in literature. The 1,2,4-triazole moiety is recognized for its diverse pharmacological effects:

- Antimicrobial Activity : Triazole derivatives exhibit potent antifungal and antibacterial properties. Studies indicate that compounds with the triazole ring can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Research has shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds based on the triazole structure have been assessed for their cytotoxicity against different cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that these compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacteria. The results indicated that this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 2-Ethyl-5-methyl-triazole | 0.125 | S. aureus |

| 2-Ethyl-5-methyl-triazole | 0.250 | E. coli |

| Vancomycin | 0.68 | S. aureus |

| Ciprofloxacin | 2.96 | E. coli |

Anticancer Activity

In another study focusing on anticancer activity, triazole derivatives were tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative A | 5.0 | MCF-7 |

| Triazole Derivative B | 8.0 | HeLa |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlighted that substituents on the triazole ring significantly influence biological activity. For example, electron-donating groups on specific positions enhance antimicrobial potency while maintaining lower cytotoxicity to human cells .

Eigenschaften

IUPAC Name |

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-3-11-6(2)9-10-7(11)12-5-4-8/h3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKSIMMEVATLSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.